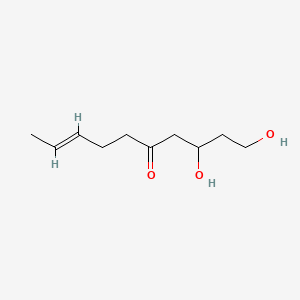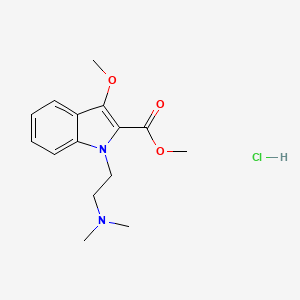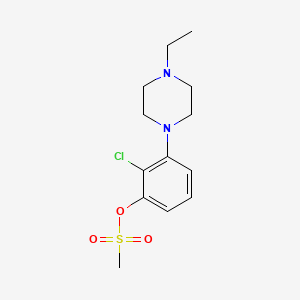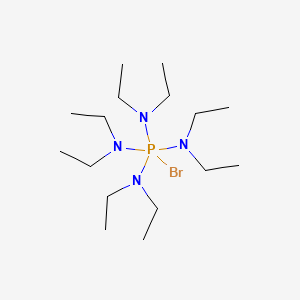
1,3-Dihydroxy-8-decen-5-one; Streptenol-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxy-8-decen-5-one: is an organic compound with the molecular formula C10H18O3 . It is a member of the fatty alcohols class and is characterized by the presence of two hydroxyl groups and a ketone group along a decene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxy-8-decen-5-one can be synthesized through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods: In industrial settings, the production of 1,3-dihydroxy-8-decen-5-one may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and environmentally friendly conditions compared to traditional chemical synthesis. For example, certain strains of Streptomyces have been reported to produce this compound as a secondary metabolite .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dihydroxy-8-decen-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1,3-dioxo-8-decen-5-one or 1,3-dicarboxy-8-decen-5-one.
Reduction: Formation of 1,3-dihydroxy-8-decen-5-ol.
Substitution: Formation of 1,3-dialkoxy-8-decen-5-one or 1,3-diacetoxy-8-decen-5-one.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its role as a signaling molecule in certain biological pathways.
Medicine:
- Investigated for its immunomodulatory properties. It has been shown to enhance the release of interleukin 1 (IL-1) in cell cultures, indicating potential applications in immunotherapy .
Industry:
Mécanisme D'action
The mechanism of action of 1,3-dihydroxy-8-decen-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets:
- The compound has been shown to interact with immune cells, particularly macrophages and lymphocytes, to modulate their activity .
Pathways Involved:
- It enhances the release of interleukin 1 (IL-1) through the activation of specific signaling pathways in immune cells. This activity suggests its potential role in modulating immune responses and its application in immunotherapy .
Comparaison Avec Des Composés Similaires
- 1,3-Dihydroxy-8-decen-5-ol
- 1,3-Dioxo-8-decen-5-one
- 1,3-Dicarboxy-8-decen-5-one
Comparison:
- 1,3-Dihydroxy-8-decen-5-ol: Similar structure but with an additional hydroxyl group, making it more hydrophilic.
- 1,3-Dioxo-8-decen-5-one: Contains two ketone groups instead of hydroxyl groups, leading to different reactivity and applications.
- 1,3-Dicarboxy-8-decen-5-one: Contains carboxylic acid groups, making it more acidic and suitable for different chemical reactions .
1,3-Dihydroxy-8-decen-5-one stands out due to its unique combination of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(E)-1,3-dihydroxydec-8-en-5-one |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-9(12)8-10(13)6-7-11/h2-3,10-11,13H,4-8H2,1H3/b3-2+ |
Clé InChI |
SHHVNLZCXWAKNG-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CCC(=O)CC(CCO)O |
SMILES canonique |
CC=CCCC(=O)CC(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)



